4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and an ethylamino group in the structure of this compound makes it unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic aromatic substitution using iodine or iodine monochloride in the presence of a suitable catalyst.
Alkylation and Amination: The ethyl and ethylamino groups can be introduced through alkylation and subsequent amination reactions using ethyl halides and ethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts and solvents to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The presence of the iodine atom and ethylamino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(2-(methylamino)ethyl)-6-iodo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(methylamino)ethyl)-6-bromo-
- 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-chloro-
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-6-iodo- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
77301-00-9 |
---|---|
Molecular Formula |
C14H18IN3O |
Molecular Weight |
371.22 g/mol |
IUPAC Name |
2-ethyl-3-[2-(ethylamino)ethyl]-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C14H18IN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
InChI Key |
CJDNASRFACGABM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.